molecular formula C10H8BrN B152758 8-Bromo-2-methylquinoline CAS No. 61047-43-6

8-Bromo-2-methylquinoline

Cat. No. B152758
CAS RN: 61047-43-6
M. Wt: 222.08 g/mol
InChI Key: GQPRZSFQSOEDNV-UHFFFAOYSA-N
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Description

8-Bromo-2-methylquinoline is a compound that has been the subject of various studies due to its potential applications in the field of chemistry and biology. The compound is a derivative of quinoline, a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The presence of a bromine atom and a methyl group on the quinoline ring can significantly alter its chemical and physical properties, making it a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of brominated quinolines, including 8-bromo-2-methylquinoline, often involves halogenation reactions. For instance, 8-methylquinoline-5-carboxylic acid, a related compound, can be synthesized through the Skraup reaction and subsequently brominated in the presence of silver sulfate . The Knorr synthesis is another method that has been explored for the preparation of bromoquinolines, which involves the condensation of β-keto esters with bromoaniline followed by cyclization . Additionally, the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones from bromoquinoline diones has been reported, providing insight into the regiochemistry of nucleophilic substitution reactions involving bromoquinolines .

Molecular Structure Analysis

The molecular structure of bromoquinolines has been studied using various analytical techniques. For example, the structure of 7-bromoquinolin-8-ol was determined through X-ray crystallography, revealing that bromination occurs at the 7-position and that the molecules pack as hydrogen-bonded dimers in the solid state10. This structural information is crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Bromoquinolines, including 8-bromo-2-methylquinoline, can undergo various chemical reactions. They can act as photolabile protecting groups, which can be removed upon exposure to light, releasing protected biomolecules such as neurotransmitters and drugs . The photolysis of these protecting groups has been suggested to proceed through a solvent-assisted photoheterolysis mechanism . Moreover, bromoquinolines can participate in coupling reactions, as demonstrated by the palladium-catalyzed cross-coupling of 3-bromoquinolines with phenylboric acids to yield 3-arylquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-bromo-2-methylquinoline are influenced by the presence of the bromine and methyl groups. These compounds are generally stable in the dark, soluble in water, and exhibit low levels of fluorescence, which is advantageous for their use in conjunction with fluorescent indicators of biological function . The increased solubility and low fluorescence of bromoquinolines like BHQ make them useful as caging groups for biological messengers .

Scientific Research Applications

  • Medicinal Chemistry

    • 8-Bromo-2-methylquinoline is an important intermediate in the pharmaceutical industry .
    • It has been used in the synthesis of more complex quinoline-derived molecules with potential biological activities.
    • Quinoline derivatives are utilized in various areas of medicine, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
  • Synthetic Organic Chemistry

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • It plays a major role in the field of medicinal chemistry .
    • There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
    • A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
  • Crystal Structure Analysis

    • In the crystal structure of 8-Bromo-2-methylquinoline, the dihedral angle between the two six-membered rings of the quinoline system is 0.49 (16)° .
    • The molecules are packed in a face-to-face arrangement fashion, with a centroid–centroid distance of 3.76Å between the benzene and pyridine rings of adjacent molecules .
    • No hydrogen bonding is found in the crystal structure .
  • Pharmaceutical Synthesis

    • 8-Bromo-2-methylquinoline is used as a building block in the synthesis of various pharmaceutical compounds .
    • It is used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .
    • Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
  • Chemical Synthesis

    • It is used in the synthesis of 8-Bromo-2-methylquinoline-3-carboxylic acid , which is a useful compound in chemical synthesis .
    • It is also used in the synthesis of other quinoline derivatives .
  • Industrial Applications

    • 8-Bromo-2-methylquinoline is used in various industrial applications due to its versatile properties .
    • It is used in the production of dyes, agrochemicals, and pharmaceuticals .
  • Biologically Active Compounds Synthesis

    • 8-Bromo-2-methylquinoline is used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .
    • Various synthesis protocols including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are used for the construction and functionalization of this compound .
  • Construction of Principal Quinoline Scaffold

    • Classical synthesis protocols like Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are used for the construction of the principal quinoline scaffold .
    • 8-Bromo-2-methylquinoline plays a significant role in these synthesis protocols .
  • Synthesis of 8-Bromo-2-methylquinoline-3-carboxylic Acid

    • 8-Bromo-2-methylquinoline is used in the synthesis of 8-Bromo-2-methylquinoline-3-carboxylic acid , which is a useful compound in chemical synthesis .

Safety And Hazards

The safety information for 8-Bromo-2-methylquinoline indicates that it may cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Relevant Papers The title compound, 8-bromo-2-methylquinoline, is an important intermediate of medicine industry . The unit-cell of the title compound contains four molecules, and the corresponding bond lengths and angles of these molecules are agree with each other .

properties

IUPAC Name

8-bromo-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPRZSFQSOEDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405818
Record name 8-Bromo-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-methylquinoline

CAS RN

61047-43-6
Record name 8-Bromo-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-2-methylquinoline
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Synthesis routes and methods

Procedure details

To a refluxed solution of 2-bromoaniline (5.0 g, 29.1 mmol) in 6 N hydrochloric acid (15 mL) was added crotonaldehyde (2.2409 g, 32.0 mmol) drop wise. After heated under reflux for 8 h, the reaction mixture was cooled down and washed with 20 ml of ether, followed by addition of zinc chloride (3.95 g). The reaction mixture was stirred for 30 min at room temperature and another 15 min at 0° C. to give yellow solid. The solid was collected and washed with 3 N cold hydrochloric acid, and then suspended in 2-propanol (20 mL) and stirred for 5 min at room temperature. The solid was filtered and washed with 2-propanol until the washing becomes colorless, then washed with 20 mL of ether and dried with air. The solid was suspended in 15 mL of cold water and 5 mL of concentrated ammonium hydroxide was added. Shake it and then extract with 3×20 mL of ether. Dried over magnesium sulfate and concentrated to give a dark solid. Purification by chromatography (EtOAC/Hexanes 10:90) yielded a white solid product. (3.62 g, 56%) 1H NMR(400 MHz CDCl3) δ8.02 (2H, t, J=8.4 Hz), 7.73 (1H, d, J=8 Hz), 7.33 (2H, t, J=8), 2.82 (3H, s); 13C NMR (300 MHz CDCl3) δ160.2, 144.7, 136.4, 132.8, 127.6, 127.3, 125.9, 124.0, 122.7, 25.6; EIMS, m/z 221/223 (M/(M+2)); Anal. Calcd for C10H8BrN: C, 54.08; H, 3.63; N, 6.31. Found: C, 54.25; H, 3.41; N, 5.89.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.2409 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
LT Yang, F Shen, J Ye, TQ Wu, AX Hu - … Crystallographica Section E …, 2009 - scripts.iucr.org
In the crystal structure of the title compound, C10H8BrN, the dihedral angle between the two six-membered rings of the quinoline system is 0.49 (16). The molecules are packed in a face…
Number of citations: 2 scripts.iucr.org
AK Dhiman, SS Gupta, R Sharma… - The Journal of …, 2019 - ACS Publications
A highly efficient and regioselective Rh(III)-catalyzed protocol for C8-bromination and amidation of quinoline N-oxide was developed. The transformation was found to be successful up …
Number of citations: 33 pubs.acs.org
AM Lord, MF Mahon, MD Lloyd… - Journal of medicinal …, 2009 - ACS Publications
… Unfortunately, Stille coupling of 26 with tetramethyltin in the presence of Pd(PPh 3 ) 4 led only to an inseparable 2:1 mixture of the required 8-bromo-2-methylquinoline 18b and 2,8-…
Number of citations: 96 pubs.acs.org
RM Acheson, JMF Gagan, DR Harrison - Journal of the Chemical …, 1968 - pubs.rsc.org
… 7-Bromo-2-methylquinoline with the ester gave only the azepine (14), which was debrominated to (4), while 8-bromo-2-methylquinoline yielded the quinoline (17), clearly identified from …
Number of citations: 6 pubs.rsc.org
W Luo, WQ Lu, KQ Cui, Y Liu, J Wang… - Medicinal Chemistry …, 2012 - Springer
A series of N 1 -{4-[(10S)-dihydroartemisinin-10-oxyl]}phenylmethylene-N 2 -(2-methylquinoline-4-yl) hydrazine derivatives 9a–9n possessing 4-quinolylhydrazone and artemisinin …
Number of citations: 11 link.springer.com
E Kose, A Atac, F Bardak - Journal of Molecular Structure, 2018 - Elsevier
… In another similar structure, 8-bromo-2-methylquinoline molecule [22], these bonds were observed at 1.318 and 1.365 Å. Our calculations of C single bond N corresponds to the same …
Number of citations: 24 www.sciencedirect.com
AM Lord - 2007 - search.proquest.com
The aim of the project was to develop novel hypoxia-activated N-oxide prodrugs of PARP-1 inhibitors. Synthetic approaches to 3-and 2-substituted Quinoline-8-carboxamides and their …
Number of citations: 4 search.proquest.com
JE Waters, S Hanf, M Rincón-Nocito, AD Bond… - Dalton …, 2021 - pubs.rsc.org
… A similar synthetic procedure involving lithiation of 8-bromo-2-methylquinoline in THF and in situ reaction of the intermediate lithio-quinoline in a 2 [thin space (1/6-em)] : [thin space (1/6-…
Number of citations: 3 pubs.rsc.org
D Nisbet, DF Nisbet - 1971 - ora.ox.ac.uk
 This thesis is divided into two parts. The first part concerns the chemistry of products obtained from substituted 2-methylquinolines and dimethyl acetylenedicarboxylate, and the second …
Number of citations: 2 ora.ox.ac.uk
A Louka, C Gryparis, M Stratakis - Arkivoc, 2015 - academia.edu
… 31 8-Bromo-2-methylquinoline (11) 32 was synthesized via a Doebner–Miller condensation … 8-Bromo-2-methylquinoline (11). H NMR (300 MHz, CDCl3) 8.04-7.98 (m, 2H), 7.72 (t, 1H, J …
Number of citations: 9 www.academia.edu

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